molecular formula C10H13N5O3 B13848658 2'-Deoxyadenosine-13C2,15N

2'-Deoxyadenosine-13C2,15N

Cat. No.: B13848658
M. Wt: 254.22 g/mol
InChI Key: OLXZPDWKRNYJJZ-DLQNWUHYSA-N
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Description

2'-Deoxyadenosine-13C2,15N is a stable isotope-labeled nucleoside in which two carbon atoms are replaced with carbon-13 (13C) and one nitrogen atom with nitrogen-15 (15N). This compound retains the core structure of 2'-deoxyadenosine—a DNA nucleoside composed of adenine linked to a deoxyribose sugar—but its isotopic enrichment enables precise tracking in metabolic, enzymatic, and structural studies. The incorporation of 13C and 15N enhances sensitivity in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), making it invaluable for investigating nucleic acid dynamics, replication mechanisms, and isotopic tracer experiments .

Properties

Molecular Formula

C10H13N5O3

Molecular Weight

254.22 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i4+1,10+1,14+1

InChI Key

OLXZPDWKRNYJJZ-DLQNWUHYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2[13CH]=[15N]C3=C(N=CN=[13C]32)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

Preparation Methods

Synthesis of Isotopically Labeled Adenine Base

The incorporation of 13C and 15N isotopes into the adenine base is achieved via tailored synthetic routes involving:

  • Reduction and desulfurization steps: For example, sodium dithionite (Na2S2O4) is used to reduce nitroso intermediates, followed by desulfurization over Raney-Nickel catalysts to yield diaminopyrimidine intermediates.
  • Acid treatment: Treatment with sulfuric acid (H2SO4) and formic acid (HCOOH) converts intermediates into labeled hypoxanthine derivatives.
  • Chlorination and amination: Reaction with phosphorus oxychloride (POCl3) and N,N-dimethylaniline (N,N-DMA) produces 6-chloropurine intermediates, which upon reaction with methanolic ammonia in microwave reactors yield the labeled adenine base.

These steps allow selective labeling at the C2 carbon and various nitrogen positions of the purine ring, enabling the synthesis of 2'-Deoxyadenosine-13C2,15N with precise isotopic placement.

Glycosylation to Form Labeled Nucleoside

The labeled adenine base is coupled to a protected deoxyribose sugar using Vorbrüggen glycosylation or similar nucleoside synthesis techniques:

  • The sugar moiety is typically protected at the 2', 3', and 5' hydroxyl groups to direct regioselective coupling.
  • The adenine base, often converted into a 6-chloropurine nucleoside intermediate, reacts with the sugar under conditions promoting N9-glycosidic bond formation.
  • Subsequent substitution of the 6-chloro group with ammonia or methylamine yields the final adenine nucleoside structure.

This approach ensures the incorporation of isotopic labels into the nucleoside while maintaining stereochemical integrity.

Bromination Variant (for 8-Bromo-2'-Deoxyadenosine-13C2,15N)

A related synthetic route involves the bromination of the adenine base at the 8-position to yield 8-Bromo-2'-Deoxyadenosine-13C2,15N :

  • Starting from commercially available 2'-deoxyadenosine, electrophilic bromination introduces bromine at the 8-position.
  • The isotopic labels are incorporated either prior to or after bromination depending on the synthetic plan.
  • This brominated analog is useful for biochemical studies requiring modified nucleosides with enhanced reactivity or labeling.

Data Table: Summary of Key Synthetic Steps and Yields

Step Reaction Type Reagents/Conditions Isotope Label Position Yield (%) Reference
1 Nitroso reduction and desulfurization Sodium dithionite, Raney-Nickel N/A N/A
2 Acid treatment Sulfuric acid (H2SO4), Formic acid (HCOOH) 13C at C2 N/A
3 Chlorination Phosphorus oxychloride (POCl3), N,N-DMA 13C, 15N N/A
4 Amination Methanolic ammonia, microwave reactor 15N 18-60
5 Glycosylation Protected deoxyribose, Vorbrüggen conditions N/A N/A
6 Bromination (optional) Electrophilic bromination 13C, 15N N/A

Note: Exact yields vary depending on specific isotopic labeling and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyadenosine-13C2,15N undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 8-oxo-2’-deoxyadenosine, a common biomarker of oxidative stress.

    Reduction: Reduction reactions can convert the compound into its corresponding deoxyadenosine analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the adenine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 8-oxo-2’-deoxyadenosine.

    Reduction: Deoxyadenosine analogs.

    Substitution: Various substituted adenine derivatives.

Scientific Research Applications

Biochemical Research

Isotopic Labeling in NMR Studies
The incorporation of stable isotopes like carbon-13 and nitrogen-15 into nucleosides such as 2'-deoxyadenosine facilitates advanced Nuclear Magnetic Resonance (NMR) spectroscopy studies. This isotopic labeling enhances signal dispersion and spectral resolution, allowing for detailed structural analysis of biomolecules. The use of 2'-deoxyadenosine-13C2,15N is particularly beneficial for studying large proteins and nucleic acids, providing insights into their dynamics and interactions .

Cellular and Molecular Biology

Induction of Apoptosis
Research has demonstrated that 2'-deoxyadenosine can induce apoptosis in various cell types. In a study involving rat chromaffin cells, treatment with 100 µM of 2'-deoxyadenosine led to significant morphological changes characteristic of apoptosis, including chromatin condensation and DNA fragmentation . Similarly, human colon carcinoma cells treated with a combination of 2'-deoxyadenosine and deoxycoformycin exhibited increased apoptotic markers such as cytochrome c release and caspase-3 activation . These findings illustrate the potential use of this compound in studying apoptotic pathways in cancer research.

Neurobiology

Neurotoxicity Studies
The neurotoxic effects of 2'-deoxyadenosine have been investigated in chick sympathetic neurons. Studies revealed that phosphorylation of 2'-deoxyadenosine is crucial for its toxic effects, with specific kinases playing a significant role in mediating neuronal death . This research underscores the importance of this compound as a tool for elucidating the biochemical pathways involved in neurotoxicity.

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
Biochemical ResearchEnhanced NMR spectroscopy for protein dynamics ,
Cellular BiologyInduces apoptosis in rat chromaffin cells
Cancer ResearchTriggers apoptotic markers in human colon carcinoma cells
NeurobiologyPhosphorylation essential for neurotoxic effects in chick neurons

Therapeutic Potential

Drug Development
The apoptotic properties of 2'-deoxyadenosine suggest its potential as a therapeutic agent in treating cancers and other diseases characterized by uncontrolled cell proliferation. The ability to induce cell death selectively in malignant cells while sparing normal cells presents a promising avenue for drug development . Furthermore, the understanding gained from isotopically labeled studies can inform the design of more effective therapeutic strategies.

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-13C2,15N involves its incorporation into DNA and RNA, where it can interfere with nucleic acid synthesis and function . The labeled isotopes allow for the precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with molecular targets. The compound can inhibit enzymes such as adenosine deaminase, leading to the accumulation of toxic metabolites and the disruption of cellular processes .

Comparison with Similar Compounds

Key Findings :

  • Selective vs. Uniform Labeling: Compounds like this compound target specific atoms, minimizing spectral complexity in NMR while retaining tracer functionality. In contrast, uniformly labeled analogs (e.g., 13C10,15N5) provide comprehensive structural data but require advanced decoupling techniques to resolve overlapping signals .
  • Base-Specificity : The choice of labeled nucleoside (adenine, guanine, or uracil) dictates biological relevance. For example, 2'-Deoxyuridine-13C,15N2 is preferred in thymidine kinase assays, while adenine-labeled derivatives are used in DNA repair studies .

Analytical Performance in NMR and MS

NMR Spectral Characteristics

  • 13C-Labeled Compounds: The 13C chemical shift tensor breadth (Ω) and skew (κ) vary with labeling density. For this compound, Ω ranges 80–120 ppm for 13C, compared to 150–200 ppm in uniformly labeled analogs due to reduced spin-spin coupling .
  • 15N-Labeled Compounds: 15N NMR signals for this compound appear at δ ≈ −190 to −210 ppm (amide region), distinct from 15N3-labeled guanosine derivatives (δ ≈ −250 ppm) .

Mass Spectrometry

  • Isotopic Purity: this compound typically achieves ≥96% 15N and ≥98% 13C purity, verified via high-resolution LC-MS. This contrasts with lower purity (90–95%) in early synthetic batches of similar compounds .
  • Quantification : 13C/15N-edited 1H-NMR simplifies quantification by suppressing natural-abundance 12C/14N signals, enabling detection limits of 0.1 µM in biological matrices .

Biological Activity

2'-Deoxyadenosine-13C2,15N is a stable isotope-labeled nucleoside derivative that has garnered attention in various biological and biochemical research fields. Its unique isotopic labeling allows for enhanced tracking and quantification in metabolic studies, particularly in nucleic acid metabolism and cellular processes. This article explores the biological activity of this compound, including its synthesis, applications, and implications in research.

Synthesis

The synthesis of this compound typically involves the incorporation of stable isotopes into the deoxyadenosine structure. Various synthetic routes have been developed, often utilizing advanced organic synthesis techniques to ensure high purity and yield. The compound's isotopic labeling enhances its utility in metabolic studies by allowing researchers to trace its incorporation into nucleic acids and other biomolecules.

Biological Activity

The biological activity of this compound is primarily investigated through its role in nucleic acid metabolism. It serves as a substrate for DNA synthesis and can be incorporated into DNA strands during replication. This incorporation is crucial for studying DNA dynamics, repair mechanisms, and cellular proliferation.

The mechanism by which this compound exerts its effects involves several pathways:

  • DNA Synthesis : As a building block for DNA, it participates in the elongation of DNA strands during replication.
  • Metabolic Pathways : The compound can influence metabolic pathways related to nucleotide synthesis and degradation.
  • Cell Signaling : It may play a role in cellular signaling pathways that regulate growth and apoptosis.

Case Studies

  • Metabolic Tracing : In a study examining the incorporation of labeled nucleotides into DNA, researchers used this compound to track nucleotide metabolism in cancer cells. The findings indicated altered nucleotide pools in rapidly dividing cells compared to quiescent ones, suggesting a potential target for cancer therapy .
  • DNA Repair Mechanisms : Another investigation focused on the role of this compound in DNA repair processes. The study demonstrated that the compound could be effectively used to monitor repair kinetics following DNA damage induced by UV radiation .
  • Cellular Proliferation Studies : A recent experiment utilized this compound to assess the proliferation rates of different cell lines under varying growth conditions. The results highlighted significant differences in incorporation rates between normal and transformed cells, providing insights into tumor biology.

Data Tables

Property Value
Molecular FormulaC10H12N4O3
Molecular Weight240.23 g/mol
Isotope Composition13C (99%), 15N (98%)
CAS NumberNot specified
Application Area Description
Metabolic ResearchTracing nucleotide metabolism
Cancer BiologyInvestigating tumor growth
Genetic StudiesAnalyzing DNA repair

Q & A

Q. What are the critical steps in synthesizing 2'-Deoxyadenosine-13C2,15N^{13}\text{C}_2,^{15}\text{N}13C2​,15N, and how can isotopic incorporation be verified?

  • Methodological Answer : Synthesis typically starts with commercially available 2'-deoxyadenosine. Isotopic labels (13C^{13}\text{C} and 15N^{15}\text{N}) are introduced via electrophilic substitution or precursor-based methods. For example, bromination at the 8-position of the adenine base (if applicable) is achieved using reagents like NN-bromosuccinimide under controlled conditions . Isotopic incorporation is verified using liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) or nuclear magnetic resonance (NMR). LC-IRMS can quantify 15N^{15}\text{N} enrichment by analyzing δ15N^{15}\text{N} values with precision <1.4‰ . NMR confirms specific 13C^{13}\text{C} and 15N^{15}\text{N} positions by detecting isotopic shifts in spectral peaks .

Q. How is this compound^{13}\text{C}_2,^{15}\text{N}13C2​,15N characterized for purity and stability in aqueous solutions?

  • Methodological Answer : Purity is assessed via reversed-phase HPLC with UV detection at 260 nm, using a C18 column and isocratic elution (e.g., 5 mM ammonium acetate:methanol, 95:5). Stability studies involve incubating the compound in buffer solutions (pH 4–9) at 4°C and 25°C, followed by periodic HPLC analysis. Degradation products (e.g., free adenine or sugar derivatives) are identified using tandem mass spectrometry (MS/MS) . For isotopic stability, δ15N^{15}\text{N} values are monitored over time to detect potential isotopic exchange with solvent or atmospheric nitrogen .

Q. What are the primary applications of this compound^{13}\text{C}_2,^{15}\text{N}13C2​,15N in nucleic acid research?

  • Methodological Answer : This compound is used to study DNA replication and repair mechanisms. For example, in pulse-chase experiments, 13C^{13}\text{C}/15N^{15}\text{N}-labeled deoxyadenosine is incorporated into nascent DNA strands, allowing tracking of metabolic turnover via isotope-ratio mass spectrometry. It also serves as a substrate for enzymes like DNA polymerases, where isotopic labels enable kinetic studies of nucleotide incorporation rates using stopped-flow fluorescence assays .

Advanced Research Questions

Q. How can researchers design experiments to minimize interference from endogenous nucleotides when using this compound^{13}\text{C}_2,^{15}\text{N}13C2​,15N in metabolic tracing?

  • Methodological Answer : Use dual-isotope labeling (e.g., 13C2^{13}\text{C}_2 and 15N^{15}\text{N}) to distinguish exogenous nucleotides from endogenous pools. Combine this with selective enzymatic digestion (e.g., phosphatase treatment to hydrolyze unincorporated nucleotides) followed by LC-MS/MS analysis. Calibration curves with known ratios of labeled/unlabeled standards improve quantification accuracy. Additionally, cell cultures should be pre-starved of natural deoxyadenosine to maximize labeled compound uptake .

Q. What experimental factors contribute to contradictory δ15N^{15}\text{N}15N measurements in isotope-ratio mass spectrometry, and how can they be resolved?

  • Methodological Answer : Contradictions arise from matrix effects (e.g., salts or organic contaminants), instrument drift, or incomplete isotopic equilibration. To resolve this:
  • Use online purification via porous graphitic carbon (PGC) columns to separate analytes from matrix interferents .
  • Implement a reference gas injection system to correct for IRMS signal drift during long runs.
  • Validate measurements with internal standards (e.g., 15N^{15}\text{N}-enriched ammonium chloride) and replicate injections to assess precision .

Q. How does the incorporation of this compound^{13}\text{C}_2,^{15}\text{N}13C2​,15N into DNA affect polymerase fidelity and replication kinetics?

  • Methodological Answer : Conduct primer-extension assays using template strands with defined mismatches. Compare kinetics (e.g., kcatk_{\text{cat}}, KmK_m) of labeled vs. unlabeled nucleotides via quench-flow experiments. Isotopic labeling does not significantly alter base-pairing but may slightly reduce polymerase processivity due to increased molecular mass. Use single-molecule FRET or magnetic tweezers to monitor real-time replication dynamics .

Q. What strategies optimize the use of this compound^{13}\text{C}_2,^{15}\text{N}13C2​,15N in studying oxidative DNA damage?

  • Methodological Answer : Expose labeled DNA to reactive oxygen species (ROS) generators (e.g., H2_2O2_2/Fe2+^{2+}). Use LC-MS/MS to detect oxidation products (e.g., 8-oxo-dAdo) and compare their formation rates to unlabeled controls. Isotopic labels aid in distinguishing artifact peaks from true oxidation signals. For quantification, employ isotope-dilution MS with 13C^{13}\text{C}/15N^{15}\text{N}-labeled internal standards .

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